molecular formula C20H21ClN4O2 B11245646 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11245646
M. Wt: 384.9 g/mol
InChI Key: XSZKMGCETZFUNB-UHFFFAOYSA-N
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Description

N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chloro group. The next step involves the formation of the ethyl linkage, and finally, the attachment of the hexahydrocinnolinyl group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing multiple signaling pathways. This binding can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and immune response . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[2-(4-CHLORO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C20H21ClN4O2/c21-16-5-3-7-18-15(16)8-10-24(18)11-9-22-19(26)13-25-20(27)12-14-4-1-2-6-17(14)23-25/h3,5,7-8,10,12H,1-2,4,6,9,11,13H2,(H,22,26)

InChI Key

XSZKMGCETZFUNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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